molecular formula C14H16N2O B1663404 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine CAS No. 5778-80-3

7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine

Cat. No. B1663404
CAS RN: 5778-80-3
M. Wt: 228.29 g/mol
InChI Key: APQPVVOYBLOJDY-UHFFFAOYSA-N
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Scientific Research Applications

TA-03 has a wide range of scientific research applications:

Mechanism of Action

TA-03 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, TA-03 increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .

Safety and Hazards

The compound is associated with several hazard statements including H301, H311, H315, H319, H331, H335, H351 . These codes correspond to various hazards such as toxicity if swallowed, in contact with skin, or if inhaled, skin and eye irritation, respiratory irritation, and suspected carcinogenicity .

Biochemical Analysis

Biochemical Properties

7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine plays a significant role in biochemical reactions, primarily as a cholinesterase inhibitor. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at synaptic junctions . The compound’s interaction with these enzymes is reversible, and it binds to the active site of the enzyme, blocking the substrate from accessing it .

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. It enhances cholinergic transmission by increasing acetylcholine levels, which can improve cognitive functions. This compound also affects cell signaling pathways, including those involved in neuroprotection and neuroinflammation . Additionally, it has been observed to modulate gene expression related to synaptic plasticity and neuronal survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of cholinesterase enzymes, thereby inhibiting their activity. This inhibition is achieved through reversible binding, which prevents the breakdown of acetylcholine . The compound’s structure allows it to fit into the enzyme’s active site, forming interactions with key amino acid residues . This binding not only inhibits enzyme activity but also induces conformational changes that stabilize the enzyme-inhibitor complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cholinesterase activity and prolonged enhancement of cholinergic signaling . The compound’s effects may diminish over extended periods due to potential adaptive responses by the cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively enhances cognitive functions and exhibits neuroprotective effects . At higher doses, it may cause adverse effects such as muscle weakness and respiratory distress due to excessive cholinergic stimulation . The threshold for these toxic effects is relatively high, indicating a reasonable therapeutic window for the compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolites are then excreted via the renal route. The compound’s metabolism can affect its pharmacokinetics and overall efficacy . Additionally, interactions with other drugs metabolized by the same enzymes can influence its metabolic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues such as the brain .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and synaptic vesicles of neuronal cells . It may also localize to the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Preparation Methods

The synthetic route for TA-03 involves the methoxylation of tacrine. The reaction conditions typically include the use of methanol as a solvent and a catalyst to facilitate the methoxylation process. Industrial production methods for TA-03 are not widely documented, but laboratory synthesis often involves standard organic synthesis techniques .

Chemical Reactions Analysis

TA-03 undergoes several types of chemical reactions, including:

    Oxidation: TA-03 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of TA-03 can be achieved using reducing agents like sodium borohydride.

    Substitution: TA-03 can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

TA-03 is unique in its potent inhibition of acetylcholinesterase compared to other similar compounds. Some similar compounds include:

    Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.

    Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

    Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.

Compared to these compounds, TA-03 has shown higher potency in inhibiting acetylcholinesterase, making it a valuable compound in Alzheimer’s research .

properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroacridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQPVVOYBLOJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCCC3=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973360
Record name 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5778-80-3
Record name 7-Methoxytacrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5778-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxytacrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-MEOTA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6LUF2H8W4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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